molecular formula C16H13F3N4O2 B3000373 3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile CAS No. 1396867-35-8

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile

Cat. No. B3000373
CAS RN: 1396867-35-8
M. Wt: 350.301
InChI Key: PDVUNPVEINEMMA-UHFFFAOYSA-N
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Description

The compound “3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, an oxadiazole ring, a piperidine ring, and a benzonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pyrrolidine rings (a type of piperidine) are often synthesized from different cyclic or acyclic precursors . Protodeboronation of pinacol boronic esters is also a common method in organic synthesis .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the piperidine ring . The trifluoromethyl group, oxadiazole ring, and benzonitrile group also contribute to the overall structure of the molecule.

Scientific Research Applications

Synthesis and Analysis

  • Synthesis and Spectral Analysis : The synthesis and spectral analysis of related 1,3,4-Oxadiazole compounds have been extensively studied. These compounds demonstrate significant biological activities, making them a subject of interest for researchers. For example, Khalid et al. (2016) synthesized various N-substituted derivatives of a similar compound, highlighting the synthesis process and the structural elucidation using techniques like 1 H-NMR, IR, and mass spectral data (Khalid et al., 2016).

  • Chemical Stability and Rearrangements : The chemical stability and reactions of related compounds, including 1,2,4-Oxadiazoles, have been studied, revealing insights into their behavior under various conditions. For instance, Kayukova et al. (2018) examined the stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, discovering unique reactions and the formation of new compounds under specific conditions (Kayukova et al., 2018).

Biological Activities and Applications

  • Antimicrobial Activities : These compounds have shown promise in antimicrobial activities. For example, research has demonstrated the synthesis and evaluation of novel derivatives with significant antibacterial and antifungal activities. Avagyan et al. (2020) synthesized new Oxadiazolylbenzodioxane derivatives and evaluated their antibacterial activity, adding to the body of evidence supporting the potential of these compounds in antimicrobial applications (Avagyan et al., 2020).

  • Anticancer Evaluation : A series of 1,2,4- and 1,3,4-oxadiazole derivatives, including compounds structurally similar to the target molecule, have been synthesized and evaluated for their anticancer activity. Caneschi et al. (2019) found promising results in this field, indicating potential applications in cancer treatment (Caneschi et al., 2019).

properties

IUPAC Name

3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)15-22-21-13(25-15)12-5-2-6-23(9-12)14(24)11-4-1-3-10(7-11)8-20/h1,3-4,7,12H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVUNPVEINEMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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